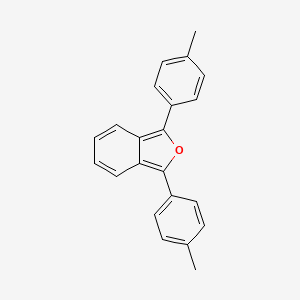

1,3-Bis(4-methylphenyl)-2-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

62422-95-1 |

|---|---|

Molecular Formula |

C22H18O |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1,3-bis(4-methylphenyl)-2-benzofuran |

InChI |

InChI=1S/C22H18O/c1-15-7-11-17(12-8-15)21-19-5-3-4-6-20(19)22(23-21)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |

InChI Key |

RKRIEYDULKFLID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Bis 4 Methylphenyl 2 Benzofuran and Analogous Systems

Strategies for Benzofuran (B130515) Core Formation

The formation of the benzofuran core is a pivotal step in the synthesis of a vast array of biologically active and industrially significant molecules. Methodologies range from classical condensation reactions to modern metal-catalyzed cross-couplings and environmentally benign, catalyst-free approaches.

Metal-Catalyzed Routes for Benzofuran Synthesis

Transition-metal catalysis has become an indispensable tool for the efficient and selective synthesis of benzofuran derivatives. researchgate.net These methods often proceed under mild conditions with high functional group tolerance, providing access to complex molecular architectures. nih.gov

Palladium catalysts are widely employed for constructing benzofuran rings through various reaction cascades. nih.gov A common strategy involves the Sonogashira cross-coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization. nih.govjocpr.com Palladium nanoparticles have demonstrated efficacy in catalyzing these one-pot syntheses under ambient conditions. thieme-connect.de

Another powerful approach is the palladium-catalyzed C–H activation/oxidation tandem reaction. For instance, the reaction of 2-hydroxystyrenes with iodobenzenes in the presence of a palladium catalyst can yield substituted benzofurans. rsc.org Similarly, oxidative annulations between phenols and alkenylcarboxylic acids, catalyzed by palladium, have been developed to produce libraries of 2,3-disubstituted benzofurans with excellent regioselectivity. nih.gov This method's utility has been extended to the synthesis of deuterated benzofuran compounds. nih.gov The reaction of benzofurans with triarylantimony difluorides, catalyzed by palladium, also provides a route to 2-arylbenzofurans. mdpi.com A novel palladium-catalyzed aryl-furanylation of alkenes has been described, leading to benzofuran-containing 3,3-disubstituted oxindoles. acs.org

| Reaction Type | Catalyst System | Starting Materials | Key Feature | Ref. |

| Sonogashira Coupling/Cyclization | (PPh₃)₂PdCl₂ / CuI | o-Iodophenols, Terminal Alkynes | One-pot synthesis of 2-substituted benzofurans. | nih.gov |

| C-H Activation/Oxidation | Pd(OAc)₂ | 2-Hydroxystyrenes, Iodobenzenes | Forms benzofurans via a tandem reaction. | rsc.org |

| Oxidative Annulation | Pd(OAc)₂ / Phenanthroline | Phenols, Alkenylcarboxylic Acids | Regioselective synthesis of 2,3-disubstituted benzofurans. | nih.gov |

| C-H Arylation | Pd(OAc)₂ | Benzofurans, Triarylantimony Difluorides | Regioselective synthesis of 2-arylbenzofurans. | mdpi.com |

Copper catalysis offers a cost-effective and efficient alternative for benzofuran synthesis. One notable method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org This transformation proceeds through a sequential nucleophilic addition and oxidative cyclization. Copper iodide has been used as a catalyst in a one-pot synthesis involving o-hydroxy aldehydes, amines, and alkynes in a deep eutectic solvent, highlighting a green chemistry approach. nih.gov

Copper catalysts have also been successfully used for the ring closure of aryl o-bromobenzyl ketones to yield 2-arylbenzofurans. nih.gov Furthermore, the reaction of calcium carbide with salicylaldehyde (B1680747) p-tosylhydrazones or 2-hydroxyacetophenone (B1195853) p-tosylhydrazones, using cuprous chloride as a catalyst, provides methyl-substituted benzofurans. organic-chemistry.org Hierarchically porous sphere-like copper oxide (HS-CuO) has been reported as a nanocatalyst for the synthesis of benzofuran isomers with notable selectivity. du.ac.in

| Reaction Type | Catalyst System | Starting Materials | Key Feature | Ref. |

| Aerobic Oxidative Cyclization | Copper Catalyst | Phenols, Alkynes | One-pot synthesis using molecular oxygen as the oxidant. | rsc.org |

| One-Pot Synthesis | Copper Iodide | o-Hydroxy Aldehydes, Amines, Alkynes | Utilizes a green, deep eutectic solvent. | nih.gov |

| Ring Closure | Copper Catalyst | Aryl o-Bromobenzyl Ketones | Provides a route to 2-arylbenzofurans. | nih.gov |

| Acetylene Source Reaction | Cuprous Chloride | Salicylaldehyde p-Tosylhydrazones, Calcium Carbide | Uses readily available calcium carbide. | organic-chemistry.org |

Platinum catalysts have enabled unique transformations for synthesizing substituted benzofurans. A notable example is the PtCl₂-catalyzed cyclization of o-alkynylphenyl acetals, which produces 3-(α-alkoxyalkyl)benzofurans in high yields. acs.orgacs.org This reaction proceeds through the coordination of the platinum chloride to the alkyne, followed by nucleophilic attack of the acetal (B89532) oxygen, migration of the alkoxyalkyl group, and elimination of the catalyst to afford the 2,3-disubstituted benzofuran. acs.orgacs.org The use of 1,5-cyclooctadiene (B75094) (COD) as a co-catalyst is often beneficial. acs.org

| Reaction | Catalyst | Co-catalyst | Substrate | Product | Yield | Ref. |

| Cyclization | PtCl₂ | 1,5-Cyclooctadiene (COD) | o-(1-Octynyl)phenyl Acetal | 2-Hexyl-3-(α-ethoxyethyl)benzofuran | 91% | acs.org |

| Cyclization | PtCl₂ | 1,5-Cyclooctadiene (COD) | o-(Cyclohexylethynyl)phenyl Acetal | 2-Cyclohexyl-3-(α-ethoxyethyl)benzofuran | 94% | acs.org |

| Cyclization | PtCl₂ | 1,5-Cyclooctadiene (COD) | o-(Phenylethynyl)phenyl Acetal | 2-Phenyl-3-(α-ethoxyethyl)benzofuran | 88% | acs.org |

Iron, being an earth-abundant and low-cost metal, has emerged as an attractive catalyst for organic synthesis. Iron(III) chloride (FeCl₃) has been utilized in tandem oxidative coupling and annulation reactions. For example, the reaction of phenols with β-keto esters, which typically yields coumarins via the Pechmann condensation, can be directed to form polysubstituted benzofurans using a combination of FeCl₃·6H₂O and di-tert-butyl peroxide. cancer.gov This method involves the iron catalyst acting as both a transition-metal catalyst in the oxidative coupling step and a Lewis acid in the condensation step. cancer.gov Iron-catalyzed cross-dehydrogenative C-H amidation of benzofurans has also been reported. rsc.org

Catalyst-Free and Green Solvent-Based Methodologies

In the drive towards more sustainable chemical processes, catalyst-free and green solvent-based methods for benzofuran synthesis have gained significant attention. nih.gov One such approach involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides, which proceeds through a sequence of nucleophilic addition and cyclization to form the aromatic ring without the need for a metal catalyst. nih.gov

Another catalyst-free method details the synthesis of benzofuran derivatives from the cascade reaction between nitroepoxides and salicylaldehyde derivatives using potassium carbonate as a base in dimethylformamide (DMF). acs.org Electrochemical methods also offer a green and catalyst-free route. The electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of barbituric acids in an aqueous buffer solution can produce benzofuran derivatives. researchgate.netjbiochemtech.com Additionally, a base-promoted cyclization of o-alkynylphenols provides a simple and inexpensive route to 2-substituted benzofurans, avoiding the use of palladium or copper catalysts. nih.gov

| Methodology | Reactants | Conditions | Key Feature | Ref. |

| Cascade Reaction | Nitroepoxides, Salicylaldehydes | K₂CO₃, DMF, 110 °C | Catalyst-free synthesis with yields up to 84%. | acs.org |

| Successive Reactions | Hydroxyl-substituted aryl alkynes, Sulfur ylides | Catalyst-free | Forms benzofuran ring through intermediate cyclization. | nih.gov |

| Electrochemical Synthesis | N,N,N',N'-Tetramethyl-benzene-1,4-diamine, Barbituric acids | Aqueous phosphate (B84403) buffer | Green, fast, and simple electro-organic synthesis. | researchgate.netjbiochemtech.com |

| Base-Promoted Cyclization | o-Alkynylphenols | Base (e.g., K₂CO₃) | Palladium/copper-free synthesis of 2-substituted benzofurans. | nih.gov |

Oxidative Cyclization Protocols and C-H Functionalization

The synthesis of 1,3-diaryl-substituted benzofurans and related structures increasingly relies on oxidative cyclization and direct C-H functionalization, which offer atom- and step-economical advantages over classical methods. nih.gov Transition-metal catalysis is central to these modern approaches, enabling the formation of key C-C and C-O bonds with high efficiency and selectivity. researchgate.net

Ruthenium-catalyzed C-H activation and subsequent cyclization represent a powerful tool in this domain. For instance, a method has been developed for the synthesis of 2,3-diarylbenzofuran derivatives from m-hydroxybenzoic acids and internal alkynes. rsc.org This process involves Ru-catalyzed C-H alkenylation followed by an aerobic annulation, where atmospheric air serves as a mild and sustainable oxidant. rsc.org Similarly, palladium catalysis has been instrumental in developing dehydrogenative intramolecular arylation. nih.gov Palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors, such as O-aryl cyclic vinylogous esters, has emerged as a promising route to assemble complex benzofuran-fused polycyclic compounds. nih.govacs.org These reactions often proceed via a dual C-H functionalization pathway, highlighting their strategic and economic benefits. nih.gov Preliminary kinetic studies in some palladium-catalyzed systems suggest that the C(aryl)-H bond cleavage can be the rate-determining step. nih.gov

| Catalyst System | Reactants | Product Type | Oxidant | Reference |

| Ru-catalyst | m-Hydroxybenzoic acids, Alkynes | 2,3-Diarylbenzofurans | Air | rsc.org |

| Pd(II)-catalyst | O-Aryl cyclic vinylogous esters | Benzofuran-fused cyclohexenones | Not specified | nih.gov |

| Pd(0)/Pd(II) | Biaryl phenols | Dibenzofurans | Air | acs.org |

Radical-Mediated Cyclization Cascade Reactions

Radical cyclizations provide a distinct and powerful avenue for the assembly of the benzofuran scaffold and more complex fused systems. mdpi.com These reactions are initiated by the generation of a radical species, which then undergoes a cascade of intramolecular cyclization events to form the heterocyclic core. rsc.org

These cascades can be highly complex, involving multiple bond formations in a single, orchestrated sequence. For example, oligomeric o-aryleneethynylenes can undergo cascade radical transformations when treated with a radical initiator system like Bu₃SnH/AIBN. acs.org This process can involve a sequence of 5-exo-dig and 6-exo-dig cyclizations to rapidly build molecular complexity. acs.org The regioselectivity of the initial radical attack is crucial in directing the outcome of the cascade. acs.org

Metal mediation is another common strategy to initiate radical cascades. Silver-mediated cascades, for instance, have been used for the cyclization of unactivated alkenes, proceeding through a radical process. rsc.org Similarly, copper catalysts can be employed to generate nitrogen-centered radicals that initiate cascade reactions to form complex heterocyclic products. nih.gov The use of 1,3-enynes as substrates in such radical additions is also noteworthy; the reaction can proceed via the formation of a propargyl radical, which participates in the subsequent cyclization steps. nih.gov

Propargylic Alcohol and Aryne-Based Strategies

Propargylic alcohols and arynes serve as highly versatile and reactive precursors for the synthesis of benzofurans, including 1,3-diaryl substituted systems.

Propargylic Alcohols: Propargylic alcohols are valuable building blocks that can undergo metal-catalyzed cyclization with phenols or their equivalents. organic-chemistry.org Zinc-catalyzed cyclization of propargylic alcohols with phenols provides a direct route to various benzofuran products. organic-chemistry.org More advanced strategies involve relay catalysis, such as the rhodium-mediated reaction between propargyl alcohols and arylboronic acids, which leads to the chemodivergent generation of benzofuran skeletons. nih.gov Ruthenium catalysis is also effective for the cycloisomerization of benzannulated homopropargylic and bis-homopropargylic alcohols, yielding benzofurans through a 5-endo cyclization pathway. organic-chemistry.org

Aryne-Based Strategies: Arynes are extremely reactive intermediates that can be trapped in cascade reactions to rapidly construct substituted benzofurans. A notable strategy involves the [2+2] annulation of an aryne with dimethylformamide (DMF), followed by trapping with a sulfur ylide, which enables the synthesis of a broad range of 2-aroyl benzofurans with high functional-group tolerance. organic-chemistry.org This methodology can be extended; synthesized 2-aroyl benzofurans can undergo subsequent benzoylation at the 3-position, providing access to 2,3-diaroyl benzofurans, which are structurally related to the target compound. rsc.org

| Precursor | Catalyst/Reagent | Key Transformation | Reference |

| Propargylic Alcohol | Zn(OTf)₂ | Cyclization with phenols | organic-chemistry.org |

| Propargylic Alcohol | Rh-catalyst | Relay catalysis with aryl boronic acids | nih.gov |

| Aryne | DMF, Sulfur ylide | [2+2] annulation and cascade | organic-chemistry.org |

| Aryne | Not specified | Cascade leading to 2-aroyl benzofurans | rsc.org |

Targeted Introduction of 4-Methylphenyl Substituents at the 1,3-Positions

Cross-Coupling Reactions Involving Aryl Halides or Organometallics

Cross-coupling reactions are indispensable for the targeted installation of the two 4-methylphenyl (p-tolyl) groups onto the benzofuran core. These reactions typically involve the coupling of an aryl halide or a related electrophile with an organometallic nucleophile, catalyzed by a transition metal, most commonly palladium.

A powerful modern approach is the direct C-H arylation of a pre-formed benzofuran-2-carboxamide (B1298429) scaffold. chemrxiv.org Using palladium catalysis, an aryl iodide such as 4-iodotoluene (B166478) can be coupled directly to the C3 position of the benzofuran ring, a method that avoids the pre-functionalization of the benzofuran at that position. chemrxiv.org For the introduction of a substituent at the C2 position, a different strategy is required. One-pot procedures combining Sonogashira coupling of a 2-halophenol with an alkyne (like 1-ethynyl-4-methylbenzene), followed by cyclization, can place a tolyl group at the C2 position. organic-chemistry.org Subsequent Suzuki-Miyaura coupling could then be used to functionalize the C3 position if a halide is present there. organic-chemistry.org The Negishi cross-coupling, which utilizes organozinc reagents, represents another effective method for forming the C-C bonds required to attach the tolyl groups, as demonstrated in the synthesis of related fused heterocycles. nih.gov

Functional Group Interconversions for Methylphenyl Moieties

For instance, synthetic methods that yield 3-acylbenzofurans are well-documented. nih.gov A 3-(4-acetylphenyl)benzofuran could be synthesized and then the acetyl group (a ketone) can be reduced to an ethyl group. While not the target methyl group, this illustrates the principle. More directly, a precursor like a 3-(4-formylphenyl)benzofuran could be synthesized. The formyl (aldehyde) group could then be reduced completely to a methyl group using a method like the Wolff-Kishner reduction. Similarly, a 3-(4-carboxyphenyl)benzofuran could have its carboxylic acid group fully reduced to a methyl group. Another plausible precursor is a 5-bromo-3-(4-methylphenylsulfonyl)-1-benzofuran. researchgate.net While challenging, displacement of the sulfonyl group via advanced coupling methods could be envisioned. These interconversions allow for the use of more readily available starting materials, with the final methylphenyl group being revealed in a later synthetic step.

Precursor-Based Condensation and Cyclization Approaches

This strategy involves the synthesis of an acyclic precursor that already contains one or both of the 4-methylphenyl groups, which is then cyclized to form the final benzofuran ring system. This approach offers a high degree of control over the final substitution pattern.

A classic example is the acid-catalyzed cyclization of an acetal. wuxiapptec.com A carefully designed acetal precursor, incorporating the necessary tolyl-substituted phenyl rings, can be induced to cyclize, often with polyphosphoric acid (PPA), to form the benzofuran structure. wuxiapptec.com Another powerful method involves the one-pot reaction of a pre-functionalized building block, such as an ethyl 2-chloromethyl-quinoline-3-carboxylate, with various substituted salicylaldehydes. nih.gov To adapt this to the target molecule, one could envision the condensation of a 2-hydroxy-4'-methylchalcone derivative (or the corresponding 2,3-dihydrobenzofuran) which already contains one of the tolyl groups. nih.gov A subsequent reaction or cyclization would introduce the second tolyl moiety. A more direct precursor-based approach would be the intramolecular cyclization of a 1-(2-hydroxyphenyl)-2-(4-methylphenyl)ethan-1-one derivative that has been acylated with a 4-methylbenzoyl chloride. The resulting ester could then be cyclized under appropriate conditions to forge the furan (B31954) ring, directly yielding the 1,3-bis(4-methylphenyl) substitution pattern.

Advanced Spectroscopic and Structural Characterization of 1,3 Bis 4 Methylphenyl 2 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of 1,3-Bis(4-methylphenyl)isobenzofuran by providing information about the hydrogen and carbon environments.

The ¹H NMR spectrum of 1,3-Bis(4-methylphenyl)isobenzofuran is expected to show distinct signals corresponding to the protons of the central benzene (B151609) ring of the isobenzofuran (B1246724) core and the attached p-tolyl groups.

Methyl Protons (-CH₃): A sharp singlet would be anticipated for the six equivalent protons of the two methyl groups on the p-tolyl substituents. This signal is expected to appear in the upfield region, typically around δ 2.3-2.4 ppm .

p-Tolyl Aromatic Protons: The two p-tolyl groups would give rise to two sets of doublets, characteristic of a para-substituted benzene ring. Protons ortho to the methyl group would appear as a doublet, and protons meta to the methyl group would appear as another doublet, each integrating to four protons. These would likely resonate in the range of δ 7.0-7.5 ppm .

Isobenzofuran Aromatic Protons: The protons on the fused benzene ring of the isobenzofuran core (positions 4, 5, 6, and 7) would present as two multiplets. The protons at positions 5 and 6 are expected to be in a similar chemical environment, as are the protons at positions 4 and 7. These multiplets would typically be found between δ 6.8-7.2 ppm .

The coupling constants (J) for the doublets of the p-tolyl groups would be in the typical range for ortho-coupling in aromatic systems, approximately 7-8 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Bis(4-methylphenyl)isobenzofuran

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl (-CH₃) | 2.3 - 2.4 | Singlet | 6H |

| p-Tolyl (Aromatic) | 7.0 - 7.5 | Doublets | 8H |

The ¹³C NMR spectrum provides a map of the carbon skeleton. For the symmetric 1,3-Bis(4-methylphenyl)isobenzofuran, the number of unique carbon signals will be less than the total number of carbon atoms.

Methyl Carbon (-CH₃): An upfield signal around δ 21-22 ppm is expected for the methyl carbons.

Aromatic Carbons: The aromatic region (δ 120-150 ppm) would contain signals for the isobenzofuran and p-tolyl rings.

The carbons at positions 1 and 3 of the isobenzofuran ring, bonded to the oxygen and the tolyl groups, would be significantly downfield.

The quaternary carbons of the p-tolyl groups (ipso-carbons) would also show distinct chemical shifts.

The remaining aromatic carbons would resonate within the typical aromatic range.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Bis(4-methylphenyl)isobenzofuran

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-CH₃) | 21 - 22 |

| Aromatic CH (p-tolyl & isobenzofuran) | 120 - 130 |

To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. This would be particularly useful for confirming the ortho and meta relationships within the p-tolyl groups and for assigning the coupled protons within the isobenzofuran's benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons by observing their correlations with nearby protons. For instance, correlations from the methyl protons to the ipso-carbon of the tolyl ring would confirm its assignment.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Investigations

The isobenzofuran core has several characteristic vibrational modes.

C-O-C Stretching: A strong band corresponding to the asymmetric stretching of the furan (B31954) ether linkage (C-O-C) is expected in the FT-IR spectrum, typically in the region of 1050-1250 cm⁻¹ .

Aromatic C=C Stretching: Multiple bands in the 1450-1610 cm⁻¹ region would correspond to the C=C stretching vibrations within the fused aromatic rings of the isobenzofuran skeleton.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring of the core would appear in the 700-900 cm⁻¹ region, and their exact position can give clues about the substitution pattern.

The p-tolyl substituents also have characteristic vibrational frequencies.

Methyl C-H Stretching and Bending: Symmetric and asymmetric C-H stretching vibrations of the methyl groups would be observed in the 2850-3000 cm⁻¹ region. Bending vibrations for the methyl groups typically appear around 1375 cm⁻¹ and 1450 cm⁻¹ .

Aromatic C=C Stretching: The C=C stretching vibrations of the p-tolyl rings will contribute to the bands observed in the 1450-1610 cm⁻¹ range, overlapping with the signals from the isobenzofuran core.

Para-Substitution Pattern: A characteristic out-of-plane C-H bending band for para-disubstituted benzene rings is expected in the FT-IR spectrum in the region of 800-840 cm⁻¹ .

Table 3: Predicted FT-IR Vibrational Frequencies for 1,3-Bis(4-methylphenyl)isobenzofuran

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1610 |

| Methyl C-H Bend | 1375 - 1450 |

| C-O-C Asymmetric Stretch | 1050 - 1250 |

Raman spectroscopy would complement the FT-IR data. The symmetric vibrations, such as the aromatic ring breathing modes, are often more intense in the Raman spectrum, providing additional structural information.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

No experimental HRMS data for 1,3-Bis(4-methylphenyl)-2-benzofuran is currently available in published literature. This technique would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio, distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

A crystallographic information file (CIF) or related publication detailing the single-crystal X-ray diffraction analysis of this compound could not be located. Such a study would be necessary to provide the definitive, three-dimensional arrangement of the atoms in the solid state. Without this data, the specific details of its crystal system, molecular conformation, and intermolecular interactions remain undetermined.

Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for this compound is not available.

Molecular Conformation and Bond Lengths/Angles Analysis

A detailed analysis of the molecule's conformation, including the dihedral angles between the benzofuran (B130515) core and the two 4-methylphenyl rings, as well as precise bond lengths and angles, is contingent on X-ray crystallographic data, which is not currently published.

Intermolecular Interactions (e.g., π-π Stacking, C-H···π, weak hydrogen bonds)

The nature and geometry of intermolecular interactions, which govern the packing of molecules in the crystal lattice, are unknown. An experimental crystal structure would be required to identify and characterize potential π-π stacking, C-H···π interactions, or other weak hydrogen bonds.

Computational and Theoretical Investigations of 1,3 Bis 4 Methylphenyl 2 Benzofuran

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular properties at a manageable computational cost. By approximating the electron density, DFT calculations can determine the ground-state electronic structure and related characteristics of molecules. For 1,3-Bis(4-methylphenyl)-2-benzofuran, DFT is employed to investigate its optimized geometry, electronic orbital distributions, electrostatic potential, and charge delocalization.

The geometry of this compound is optimized using DFT methods, typically with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d)), to find the minimum energy conformation. The core of the molecule consists of a planar benzofuran (B130515) ring system. However, the two 4-methylphenyl (tolyl) substituents at the 1 and 3 positions introduce significant steric considerations.

To minimize steric hindrance between the hydrogen atoms of the tolyl groups and the benzofuran core, the phenyl rings are expected to be rotated out of the plane of the central benzofuran moiety. This non-planar conformation is a common feature in 1,3-diarylisobenzofurans. nih.gov The dihedral angle between the plane of the benzofuran unit and the tolyl rings is a key parameter in defining the molecule's three-dimensional structure. In similar substituted benzofuran systems, these dihedral angles can range from approximately 30° to over 70°, depending on the nature and position of the substituents.

Illustrative optimized geometrical parameters for a related 1,3-diaryl-isobenzofuran structure are presented below. These values are typical for such systems and provide an expectation for the bond lengths and angles in this compound.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-C (benzofuran ring) | 1.36 - 1.41 Å |

| C-O (furan ring) | ~1.37 Å | |

| C=C (furan ring) | ~1.35 Å | |

| C-C (phenyl-benzofuran) | ~1.48 Å | |

| Bond Angle | C-O-C (furan ring) | ~106° |

| C-C-C (benzene ring) | ~120° | |

| Dihedral Angle | Phenyl ring vs. Benzofuran plane | 30° - 60° |

Note: This table is illustrative and based on general values for substituted benzofurans. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

For 1,3-diarylisobenzofurans, DFT calculations show that both the HOMO and LUMO are delocalized over the entire π-system, including the central isobenzofuran (B1246724) core and the aryl substituents. nih.gov The presence of the electron-donating tolyl groups at the 1 and 3 positions is expected to raise the energy of the HOMO and lower the energy of the LUMO compared to the unsubstituted isobenzofuran. This leads to a smaller HOMO-LUMO gap, which is a characteristic feature of highly delocalized π-systems. nih.gov

The spatial distribution of these orbitals is critical. The HOMO density is typically concentrated on the more electron-rich parts of the molecule, making these sites susceptible to electrophilic attack. Conversely, the LUMO density is located on the electron-deficient regions, which are prone to nucleophilic attack. In 1,3-diarylisobenzofurans, the HOMO and LUMO densities are spread across both the furan (B31954) and the attached phenyl rings, indicating that the entire conjugated system is involved in electronic transitions and reactivity. nih.gov

| Orbital | Typical Energy (eV) | Spatial Distribution |

| HOMO | -5.0 to -5.5 | Delocalized over the entire π-system, with significant density on the benzofuran core and tolyl rings. |

| LUMO | -2.0 to -2.5 | Delocalized over the entire π-system, with a nodal plane. |

| HOMO-LUMO Gap | 3.0 to 3.5 | Indicative of a moderately reactive and electronically active molecule. |

Note: The energy values are typical for related 1,3-diarylisobenzofuran compounds and serve as an estimate. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atom of the furan ring, making it a primary site for electrophilic interaction. The hydrogen atoms of the molecule would exhibit positive potential (blue). The π-systems of the aromatic rings would likely show a mix of neutral to slightly negative potential, reflecting their ability to engage in π-stacking and other non-covalent interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the extent of electron delocalization and hyperconjugative interactions.

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, derived from conceptual DFT, provide a framework for understanding and predicting the reactivity of chemical species. scielo.org.mx

Chemical Potential (μ): Related to the escaping tendency of electrons from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Global Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Global Nucleophilicity Index (N): Quantifies the electron-donating ability of a molecule.

Local reactivity descriptors, such as the Fukui function, can also be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity (ω) | μ² / (2η) | Electron accepting capacity |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension used to investigate the excited-state properties of molecules. TD-DFT calculations can predict electronic absorption spectra (UV-Vis), providing information about the energies and characteristics of electronic transitions. faccts.de

For this compound, TD-DFT calculations would be used to determine the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. The calculations would likely reveal that the low-energy electronic transitions are predominantly π → π* in character, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. These transitions would be responsible for the absorption of light in the UV-Vis region of the electromagnetic spectrum. The results of TD-DFT calculations are essential for understanding the photophysical properties of the molecule and for interpreting experimental spectroscopic data.

Prediction of UV-Vis Absorption Spectra and Electronic Transitions

The prediction of UV-Vis absorption spectra through computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), is a cornerstone in understanding the electronic structure of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and provide details about the nature of the underlying electronic transitions, such as π → π* or n → π* transitions.

For aromatic systems like this compound, the electronic transitions are typically dominated by π → π* transitions within the conjugated system. The benzofuran core, coupled with the two 4-methylphenyl (tolyl) groups at the 1 and 3 positions, creates an extended π-electron system. TD-DFT calculations would likely predict strong absorption bands in the UV region. The specific positions of these bands are sensitive to the choice of functional and basis set used in the calculation. The main electronic transitions would involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), as well as transitions involving other nearby frontier orbitals.

Calculation of Vertical Excitation Energies and Oscillator Strengths

Vertical excitation energies correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry, which is what is observed in UV-Vis absorption spectroscopy. TD-DFT is a widely used method for calculating these energies for organic molecules. units.itnih.gov The accuracy of these calculations depends heavily on the chosen exchange-correlation functional. nih.gov For instance, global hybrid functionals like PBE0 and B3LYP, as well as range-separated hybrids, are often employed to achieve a balance between computational cost and accuracy. units.itnih.gov

The oscillator strength (f) is a dimensionless quantity that represents the probability of a particular electronic transition. A higher oscillator strength indicates a more intense absorption peak. Calculations for this compound would provide a series of vertical excitation energies, each associated with an oscillator strength. The transitions with the largest oscillator strengths correspond to the most prominent peaks in the predicted UV-Vis spectrum. For a molecule with this structure, the HOMO→LUMO transition is expected to have a significant oscillator strength, contributing to a strong absorption band.

Table 1: Illustrative Predicted Vertical Excitation Data for Aromatic Molecules

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 3.54 | 350 | 0.85 |

| S₀ → S₂ | 4.13 | 300 | 0.12 |

| S₀ → S₃ | 4.43 | 280 | 0.05 |

Theoretical Prediction of Spectroscopic Data (NMR, IR, Raman)

Density Functional Theory (DFT) is also a powerful tool for predicting various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate NMR chemical shifts (δ) for both ¹H and ¹³C nuclei. nih.govmdpi.com These calculations provide theoretical chemical shifts that can be correlated with experimental data to aid in signal assignment. For this compound, calculations would predict distinct signals for the aromatic protons and carbons of the benzofuran and tolyl groups, as well as for the methyl group protons and carbons.

IR and Raman Spectra: Theoretical vibrational frequencies can be computed using DFT by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of vibrational modes, each with a specific frequency and intensity for both IR and Raman spectra. researchgate.net For this compound, characteristic vibrational modes would include C-H stretching of the aromatic and methyl groups, C=C stretching within the aromatic rings, C-O-C stretching of the furan ring, and various bending modes. Comparing the computed spectra with experimental ones can confirm the molecular structure and aid in the assignment of vibrational bands.

Table 2: Illustrative Predicted Vibrational Frequencies for a Benzofuran Derivative

| Mode | Calculated Frequency (cm⁻¹) | Type | Description |

|---|---|---|---|

| 1 | 3100-3000 | IR/Raman | Aromatic C-H Stretch |

| 2 | 2950-2850 | IR/Raman | Methyl C-H Stretch |

| 3 | 1620-1580 | IR/Raman | Aromatic C=C Stretch |

| 4 | 1250-1200 | IR | Asymmetric C-O-C Stretch |

| 5 | 1100-1050 | Raman | Symmetric C-O-C Stretch |

Note: This table provides a general representation of expected vibrational modes for a molecule containing similar functional groups and is for illustrative purposes only.

Solvation Model Effects on Electronic and Optical Properties

The surrounding solvent can significantly influence the electronic and optical properties of a molecule. Solvation models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), are incorporated into quantum chemical calculations to account for these effects. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant.

For this compound, the inclusion of a solvent model in TD-DFT calculations would likely predict a shift in the absorption maxima (solvatochromism). Polar solvents tend to stabilize excited states that have a larger dipole moment than the ground state, often leading to a red-shift (bathochromic shift) in the absorption spectrum. nih.gov The magnitude of this shift depends on both the polarity of the solvent and the change in the molecule's dipole moment upon excitation.

Derivatization and Functionalization Strategies for Modulating 1,3 Bis 4 Methylphenyl 2 Benzofuran Properties

Regioselective Functionalization of the Benzofuran (B130515) Core

Regioselective functionalization of the benzofuran core of 1,3-diaryl-2-benzofurans is crucial for introducing specific functionalities that can modulate the electronic properties of the molecule. Direct C-H activation and functionalization have emerged as powerful tools for the selective modification of such heterocyclic systems.

One notable strategy involves the ruthenium-catalyzed C-H alkenylation and aerobic annulation of m-hydroxybenzoic acids with alkynes to produce 2,3-diarylbenzofuran-4-carboxylic acids with high regioselectivity for the C-H bonds rsc.org. This approach allows for the introduction of a carboxylic acid group at a specific position on the benzene (B151609) ring of the benzofuran core, which can serve as a handle for further modifications.

Another challenge in the functionalization of the benzofuran core is the selective modification at the C2 and C3 positions, which often exhibit similar reactivity. Palladium-catalyzed direct arylation reactions can lead to mixtures of C2- and C3-arylated products, along with C2,C3-diarylated products. However, the use of specific coupling partners, such as benzenesulfonyl chlorides instead of aryl halides, can control the regioselectivity in favor of the C2 position. Furthermore, sequential arylation, for instance, C3-arylation followed by C2-arylation, provides a reliable pathway to access 2,3-diarylbenzothiophenes, a strategy that can be conceptually extended to benzofurans.

Recent advancements in C-H functionalization, such as the Catellani-type reaction employing aryl-thianthrenium salts, offer a practical and regioselective strategy for the difunctionalization of aromatic C-H bonds without the need for directing groups nih.gov. Such innovative methods hold promise for the precise and programmable functionalization of the benzofuran core in molecules like 1,3-bis(4-methylphenyl)-2-benzofuran.

Table 1: Regioselective Functionalization Strategies for the Benzofuran Core

| Strategy | Position(s) Functionalized | Reagents/Catalysts | Potential Modifications |

|---|---|---|---|

| Ru-catalyzed C-H Alkenylation/Annulation | C4 | Ruthenium catalyst, m-hydroxybenzoic acids, alkynes | Introduction of carboxylic acid groups |

| Sequential Palladium-Catalyzed Arylation | C2 and C3 | Palladium catalyst, aryl halides, benzenesulfonyl chlorides | Introduction of various aryl groups |

| Catellani-type C-H Difunctionalization | Site-selective on the benzene moiety | Palladium/norbornene catalysis, aryl-thianthrenium salts | Introduction of two different functional groups |

Peripheral Modification of the 4-Methylphenyl Substituents for Property Tuning

Modification of the peripheral 4-methylphenyl (tolyl) groups of this compound offers a versatile approach to fine-tune the molecule's properties without altering the core electronic structure of the benzofuran. These modifications can influence solubility, steric hindrance, and intermolecular interactions, thereby affecting the material's bulk properties.

A common strategy for peripheral modification is the introduction of functional groups onto the tolyl rings. This can be achieved by first halogenating the methyl groups or the aromatic rings, followed by well-established cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira couplings nii.ac.jpresearchgate.net. The Suzuki-Miyaura reaction, in particular, is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids, allowing for the introduction of a wide variety of aryl and heteroaryl substituents nih.govnih.gov. The use of specialized dialkylbiarylphosphine ligands has significantly expanded the scope of this reaction to include challenging substrates nih.gov.

The electronic properties of the molecule can be systematically tuned by introducing electron-donating or electron-withdrawing groups on the peripheral phenyl rings. This concept is well-established in the design of push-pull molecules, where the careful selection of donor and acceptor moieties allows for the tailoring of the frontier molecular orbital energies (HOMO-LUMO gap), which in turn governs the optical and nonlinear optical properties semanticscholar.org. Similarly, attaching different substituents to the 4-methylphenyl groups of the target compound can modulate its photophysical characteristics.

Table 2: Examples of Peripheral Modifications on Aryl Substituents and Their Potential Effects

| Modification Reaction | Functional Group Introduced | Potential Effect on Properties |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl, Heteroaryl | Altered π-conjugation, modified electronic properties, changed solubility |

| Sonogashira Coupling | Alkynyl | Extended π-conjugation, potential for new intramolecular cyclizations |

| Buchwald-Hartwig Amination | Amino | Introduction of electron-donating groups, altered photophysical properties |

| Nitration/Reduction | Nitro/Amino | Introduction of strong electron-withdrawing/donating groups |

Introduction of Extended π-Conjugation Systems for Enhanced Optoelectronic Properties

Extending the π-conjugation of the this compound system is a key strategy for enhancing its optoelectronic properties, making it suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of additional conjugated moieties can lead to a smaller HOMO-LUMO gap, resulting in red-shifted absorption and emission spectra, as well as improved charge carrier mobility.

Cross-coupling reactions are instrumental in building these extended π-systems. For instance, if the 4-methylphenyl groups are first functionalized with halogen atoms (e.g., bromine or iodine), subsequent Suzuki-Miyaura or Sonogashira coupling reactions can be employed to attach various aromatic or acetylenic units, thereby extending the conjugation length. The synthesis of 2,5-diaryl furans and their oligomers, which are known for their rigidity and desirable optoelectronic properties, provides a blueprint for how such extensions can be achieved nih.gov.

The fusion of additional aromatic rings to the benzofuran core is another powerful approach to create extended, planar, and rigid structures. Such ladder-type architectures often exhibit excellent photophysical properties and high charge carrier mobilities. The synthesis of furan-fused ring compounds like benzodifurans and naphthodifurans has demonstrated their potential in high-performance OLEDs and OFETs.

The impact of extending π-conjugation on optoelectronic properties can be systematically studied through spectroscopic and electrochemical methods. For example, cyclic voltammetry can reveal changes in the HOMO and LUMO energy levels, while UV-Vis and fluorescence spectroscopy can quantify the shifts in absorption and emission maxima and changes in quantum yields.

Synthesis of Polycyclic Benzofuran Derivatives via Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to construct complex polycyclic architectures from relatively simple starting materials in a single synthetic operation. Starting from a functionalized this compound derivative, cascade reactions can be designed to build additional rings onto the benzofuran scaffold, leading to novel polycyclic aromatic hydrocarbons with unique properties.

One such strategy involves the intramolecular cyclization of appropriately substituted benzofuran derivatives. For example, a benzofuran bearing a reactive group at the C4-position and another on one of the phenyl substituents could undergo an intramolecular Friedel-Crafts acylation or a similar cyclization to form a new ring rsc.org. This approach was successfully used in the total synthesis of diptoindonesin G, a natural product containing a benzofuran-fused tetracyclic system rsc.org.

Another example is the synthesis of benzofuro[3,2-b]pyridines through a copper-catalyzed cascade alkynylation/cyclization/isomerization of aurone-derived azadienes with terminal alkynes researchgate.net. While this example starts from an aurone derivative, the principle of using a benzofuran precursor to build a fused pyridine ring is applicable. A suitably functionalized this compound could be envisioned to undergo a similar transformation to yield a polycyclic system.

These cascade reactions not only provide rapid access to complex molecular frameworks but also often proceed with high stereoselectivity, allowing for the construction of chiral polycyclic systems.

Strategies for Derivatization for Advanced Analytical Purposes

The inherent fluorescence of many benzofuran derivatives makes them attractive scaffolds for the development of fluorescent probes and chemosensors for analytical applications. By introducing specific functional groups onto the this compound structure, it can be transformed into a selective and sensitive sensor for various analytes, such as metal ions.

The design of a benzofuran-based chemosensor typically involves the incorporation of a receptor unit that can selectively bind to the target analyte. This binding event then triggers a change in the photophysical properties of the benzofuran fluorophore, such as an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence intensity chemisgroup.us.

For example, benzofuran derivatives incorporating glycinamide or β-alaninamide moieties have been developed as selective "turn-off" and "turn-on" fluorescent chemosensors for Fe³⁺ ions, respectively chemisgroup.us. The interaction between the functional groups on the sensor and the metal ion is responsible for the observed change in fluorescence.

The derivatization strategy for creating such sensors often involves multi-step synthesis to introduce the necessary chelating groups. The sensitivity and selectivity of the resulting sensor can be fine-tuned by modifying the structure of the receptor and the linker connecting it to the benzofuran fluorophore. The limit of detection (LOD) is a key parameter for evaluating the performance of these analytical tools.

Table 3: Benzofuran Derivatives as Fluorescent Chemosensors for Metal Ion Detection

| Benzofuran Derivative | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) |

|---|---|---|---|

| Benzofuran glycinamide-based chemosensor | Fe³⁺ | Fluorescence "turn-off" | Not specified in abstract |

| Benzofuran-β-alaninamide based chemosensor | Fe³⁺ | Fluorescence "turn-on" | Not specified in abstract |

| bis(7-methoxybenzofuran-2-il)ketoxime (BFK) | Fe³⁺ | Fluorescence quenching | Not specified in abstract |

Future Research Directions and Emerging Trends for 1,3 Bis 4 Methylphenyl 2 Benzofuran

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern chemistry. Future research on 1,3-Bis(4-methylphenyl)-2-benzofuran will likely focus on novel and sustainable synthetic pathways that offer high yields, reduce waste, and utilize less hazardous materials. chemistryviews.orgacs.org Key trends in this area include the adoption of green chemistry principles and the exploration of innovative catalytic systems. acs.orgnih.govnih.gov

Current synthetic strategies for the benzofuran (B130515) core often rely on transition-metal-catalyzed reactions, with palladium, copper, and rhodium being prominent examples. acs.orgnih.gov Future work will likely aim to enhance the sustainability of these methods by developing catalysts that can be easily recovered and reused, such as palladium on carbon (Pd/C). chemistryviews.org Additionally, research into one-pot synthesis, where multiple reaction steps are carried out in a single vessel, is expected to streamline the production of benzofuran derivatives. acs.orgnih.gov The use of eco-friendly solvents, such as deep eutectic solvents (DES), is another promising avenue for reducing the environmental impact of synthesis. acs.orgnih.gov

Biocatalysis, which employs enzymes or whole-cell systems to carry out chemical transformations, represents a particularly exciting frontier for the sustainable synthesis of benzofuran derivatives. nih.gov

Table 1: Comparison of Synthetic Approaches for Benzofuran Derivatives

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Catalysts | Often rely on homogeneous transition metal catalysts. | Focus on recyclable catalysts (e.g., Pd/C), and biocatalysts. chemistryviews.orgnih.gov |

| Solvents | Typically use conventional organic solvents. | Employ green solvents like deep eutectic solvents (DES) and water. acs.orgnih.gov |

| Efficiency | May involve multiple steps with purification at each stage. | Emphasize one-pot reactions and streamlined processes. acs.orgnih.gov |

| Environmental Impact | Can generate significant chemical waste. | Aim to minimize waste and use less hazardous reagents. acs.org |

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry has become an indispensable tool in the design and development of new molecules. For this compound, advanced computational modeling will play a crucial role in predicting its properties and guiding the design of new derivatives with optimized characteristics. researchgate.netnih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction are already being used to study benzofuran derivatives, primarily in the context of medicinal chemistry. researchgate.net

These computational approaches can be extended to predict the optoelectronic and material properties of this compound and its analogues. By simulating how structural modifications affect the molecule's electronic and photophysical properties, researchers can rationally design new compounds for specific applications. For instance, computational models can help in predicting the band gap, charge mobility, and emission spectra of new derivatives, which is essential for their application in electronic devices. polyu.edu.hk

Table 2: Computational Methods in Benzofuran Research

| Computational Method | Application |

| 3D-QSAR | Establishes relationships between the 3D structure of molecules and their biological or chemical activity. researchgate.net |

| Molecular Docking | Predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov |

| ADMET Prediction | Assesses the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, excretion, and toxicity. researchgate.net |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to predict a wide range of properties, including geometries, energies, and vibrational frequencies. |

Development of Multifunctional Materials Incorporating this compound

The unique properties of this compound make it a promising candidate for incorporation into multifunctional materials. These materials are designed to possess multiple desirable properties, leading to enhanced performance and new applications. mdpi.com Future research will likely explore the integration of this benzofuran derivative into polymer matrices to create advanced composites. mdpi.com

Integration into Hybrid Organic-Inorganic Architectures

Hybrid organic-inorganic materials, which combine the distinct properties of organic and inorganic components at the molecular or nanoscale, offer a pathway to novel materials with synergistic functionalities. The integration of this compound into such architectures is a promising area for future research.

By pairing the benzofuran derivative with inorganic materials like metal oxides, quantum dots, or metallic nanoparticles, researchers can create hybrid systems with enhanced optical, electronic, and catalytic properties. For example, the benzofuran could act as an organic linker in metal-organic frameworks (MOFs), contributing to the framework's porosity and functionality. Alternatively, it could be used to surface-modify inorganic nanoparticles, improving their dispersibility in organic matrices and introducing new photophysical properties. These hybrid materials could be explored for applications in sensing, catalysis, and photovoltaics.

Emerging Optoelectronic and Photonic Applications

The conjugated π-system of the benzofuran core, extended by the two 4-methylphenyl substituents in this compound, suggests its potential for use in optoelectronic and photonic devices. Benzofuran derivatives are already being investigated for their applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov

Future research will likely focus on synthesizing derivatives of this compound with tailored electronic properties for these applications. By introducing electron-donating or electron-withdrawing groups to the molecular structure, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby optimizing the compound's performance in electronic devices. The strong electron-withdrawing ability of related heterocyclic structures like 2,1,3-benzothiadiazole has been shown to improve the electronic properties of organic materials for such applications. polyu.edu.hk

Table 3: Potential Optoelectronic Applications of this compound Derivatives

| Application | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, suitable HOMO/LUMO energy levels for charge injection, and good thermal stability. polyu.edu.hk |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good solubility for solution processing, and environmental stability. |

| Organic Photovoltaics (OPVs) | Broad and strong absorption in the solar spectrum, efficient charge separation and transport, and good film-forming properties. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.